N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23FN4O2 and its molecular weight is 346.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, and its derivatives, have been a focus in the field of synthetic chemistry, particularly in the synthesis of 1,3,4-oxadiazole compounds. These compounds are notable for their broad range of biological activities. Researchers have been exploring the synthesis of various derivatives and analyzing their structural characteristics using spectral analysis techniques like 1 H-NMR, IR, and mass spectrometry. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of these compounds and found them to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and screened them for antibacterial potentials, noting that some derivatives showed significant inhibitory effects on various bacterial strains (Iqbal et al., 2017).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of these compounds. Parikh and Joshi (2014) synthesized and evaluated the antimicrobial properties of derivatives containing fluorine atoms, finding that these compounds showed high potency against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014). Moreover, compounds bearing the 1,3,4-oxadiazole moiety, synthesized by Gul et al. (2017), were also found to be active against selected microbial species, demonstrating the antimicrobial potential of these compounds (Gul et al., 2017).
Pharmaceutical Applications
Some derivatives of this compound have been investigated for their potential pharmaceutical applications. For example, a compound synthesized by Sakairi et al. (2012) was identified as a potent G protein-coupled receptor 119 (GPR119) agonist, suggesting potential applications in probing the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)11-16(24)20-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXVINRRHOIXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.